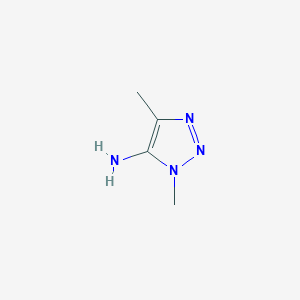![molecular formula C9H8ClN3O2 B13003002 Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250997-06-8](/img/structure/B13003002.png)
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazine rings in its structure makes it a valuable scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate in the same flask without isolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly for developing treatments for infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, making it effective against certain infections. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds have similar structures but differ in the position and type of substituents, leading to different biological activities.
Imidazo[1,2-a]quinoxalines: These compounds also share a similar core structure but have additional fused rings, which can enhance their biological properties.
Pyrrolopyrazine derivatives: These compounds have a different ring structure but share some chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
1250997-06-8 |
|---|---|
Molekularformel |
C9H8ClN3O2 |
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-5-11-4-7(10)13(6)8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
PIMMQTGIEFIFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2N1C(=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)







